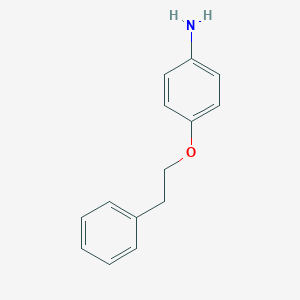
4-(2-Phenylethoxy)aniline
Vue d'ensemble
Description
“4-(2-Phenylethoxy)aniline” is an organic compound with the molecular formula C14H15NO . It is related to aniline compounds, which are organic compounds consisting of an amine attached to a benzene ring .
Synthesis Analysis
The synthesis of anilines, including “4-(2-Phenylethoxy)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of “4-(2-Phenylethoxy)aniline” consists of a phenyl group (C6H5) attached to an ethoxy group (C2H5O), which is further connected to an aniline group (C6H4NH2) .Chemical Reactions Analysis
Anilines, including “4-(2-Phenylethoxy)aniline”, can undergo various chemical reactions. For instance, they can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, which can then be analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Anilines, including “4-(2-Phenylethoxy)aniline”, have specific physical and chemical properties. They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether. These organic compounds tend to darken when exposed to air and light .Applications De Recherche Scientifique
Conducting Polymer Films : 4-Aminobiphenyl, a compound structurally similar to 4-(2-Phenylethoxy)aniline, has been used to create uniform conducting polymer films with potential applications in electrochromic devices (Guay, Leclerc, & Dao, 1988).
Dendrimers Incorporating Aniline Derivatives : Novel G-2 melamine-based dendrimers, incorporating derivatives similar to 4-(2-Phenylethoxy)aniline, have been synthesized. These dendrimers are significant in the creation of organic materials with mesogenic properties, demonstrating potential in self-organizing and self-assembling behaviors (Morar et al., 2018).
Electrochromic Materials : Derivatives of aniline, such as 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline, have been used in synthesizing novel electrochromic materials. These materials exhibit desirable properties for applications in the near-infrared region, highlighting their potential in electrochromic applications (Li et al., 2017).
Polymer Synthesis and Characterization : The synthesis of polymers derived from aniline compounds has been a subject of study, focusing on their unique physical properties and potential applications in various fields like energy sources, information storage, and optics (Gospodinova & Terlemezyan, 1998).
Sensor Applications : Poly(aniline), a polymer related to 4-(2-Phenylethoxy)aniline, has been explored for its potential in sensor applications. Its unique redox chemistry and pH-dependent properties make it suitable for creating active sensing elements in various sensors (Shoji & Freund, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXLHQQIXXGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388608 | |
| Record name | 4-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Phenylethoxy)aniline | |
CAS RN |
57181-84-7 | |
| Record name | 4-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




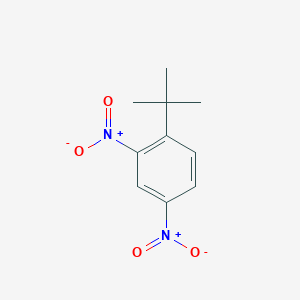
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
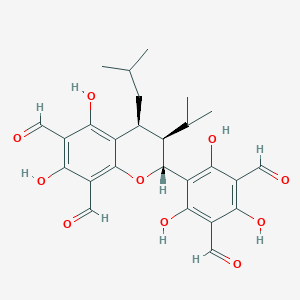
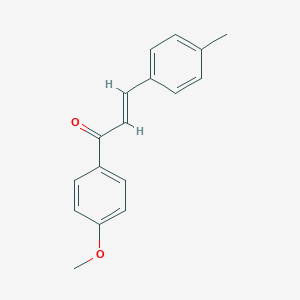
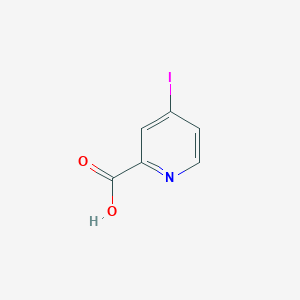
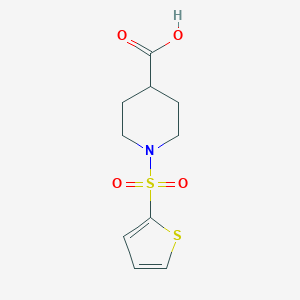
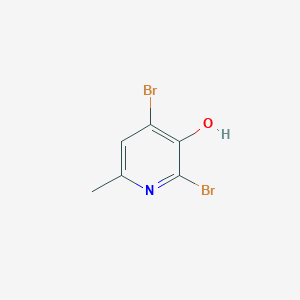

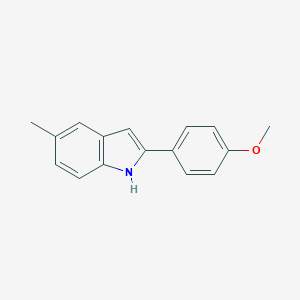

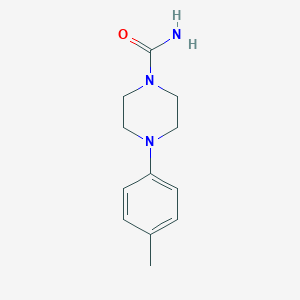

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)